molecular formula C16H19ClN4O B11493234 2-chloro-N-cycloheptyl-5-(4H-1,2,4-triazol-4-yl)benzamide

2-chloro-N-cycloheptyl-5-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B11493234
M. Wt: 318.80 g/mol
InChI Key: PQKXRBPQTWXWMN-UHFFFAOYSA-N
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Description

2-chloro-N-cycloheptyl-5-(4H-1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a 2-chloro group, a cycloheptyl group, and a 1,2,4-triazole ring. The presence of the 1,2,4-triazole ring is particularly significant due to its wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities .

Preparation Methods

The synthesis of 2-chloro-N-cycloheptyl-5-(4H-1,2,4-triazol-4-yl)benzamide typically involves a multi-step process One common method starts with the chlorination of a benzamide derivative to introduce the 2-chloro groupThe final step involves the formation of the 1,2,4-triazole ring through a cyclization reaction with appropriate precursors .

Industrial production methods for this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently .

Chemical Reactions Analysis

2-chloro-N-cycloheptyl-5-(4H-1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-chloro-N-cycloheptyl-5-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-cycloheptyl-5-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and selectivity. This interaction can inhibit the activity of enzymes or receptors involved in disease processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-cycloheptyl-5-(4H-1,2,4-triazol-4-yl)benzamide include other benzamide derivatives and triazole-containing compounds. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H19ClN4O

Molecular Weight

318.80 g/mol

IUPAC Name

2-chloro-N-cycloheptyl-5-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C16H19ClN4O/c17-15-8-7-13(21-10-18-19-11-21)9-14(15)16(22)20-12-5-3-1-2-4-6-12/h7-12H,1-6H2,(H,20,22)

InChI Key

PQKXRBPQTWXWMN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl

Origin of Product

United States

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